molecular formula C7H9FN2 B15317305 (S)-1-(3-Fluoropyridin-4-yl)ethan-1-amine

(S)-1-(3-Fluoropyridin-4-yl)ethan-1-amine

Cat. No.: B15317305
M. Wt: 140.16 g/mol
InChI Key: CKEIEOLXLLJFSA-YFKPBYRVSA-N
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Description

(1S)-1-(3-fluoropyridin-4-yl)ethan-1-amine is an organic compound that belongs to the class of amines It features a pyridine ring substituted with a fluorine atom at the 3-position and an ethylamine group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(3-fluoropyridin-4-yl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 3-fluoropyridine.

    Alkylation: The 3-fluoropyridine undergoes alkylation with an appropriate alkylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate to form 3-fluoro-1-ethylpyridine.

    Reduction: The 3-fluoro-1-ethylpyridine is then reduced using a reducing agent such as lithium aluminum hydride to yield (1S)-1-(3-fluoropyridin-4-yl)ethan-1-amine.

Industrial Production Methods: In an industrial setting, the synthesis of (1S)-1-(3-fluoropyridin-4-yl)ethan-1-amine may involve optimized reaction conditions, such as the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents may also be employed to improve the selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (1S)-1-(3-fluoropyridin-4-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be further reduced to form the corresponding alkane.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or thiourea.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alkanes.

    Substitution: Formation of substituted pyridines with various functional groups.

Scientific Research Applications

(1S)-1-(3-fluoropyridin-4-yl)ethan-1-amine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(3-fluoropyridin-4-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the pyridine ring enhances the compound’s binding affinity and selectivity towards these targets. The ethylamine group can form hydrogen bonds and electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

    (1S)-1-(3-chloropyridin-4-yl)ethan-1-amine: Similar structure with a chlorine atom instead of fluorine.

    (1S)-1-(3-bromopyridin-4-yl)ethan-1-amine: Similar structure with a bromine atom instead of fluorine.

    (1S)-1-(3-methylpyridin-4-yl)ethan-1-amine: Similar structure with a methyl group instead of fluorine.

Uniqueness: (1S)-1-(3-fluoropyridin-4-yl)ethan-1-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and binding affinity. The fluorine atom’s high electronegativity and small size make it a valuable substituent in medicinal chemistry, enhancing the compound’s metabolic stability and bioavailability.

Properties

Molecular Formula

C7H9FN2

Molecular Weight

140.16 g/mol

IUPAC Name

(1S)-1-(3-fluoropyridin-4-yl)ethanamine

InChI

InChI=1S/C7H9FN2/c1-5(9)6-2-3-10-4-7(6)8/h2-5H,9H2,1H3/t5-/m0/s1

InChI Key

CKEIEOLXLLJFSA-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=C(C=NC=C1)F)N

Canonical SMILES

CC(C1=C(C=NC=C1)F)N

Origin of Product

United States

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